Phyllanthin

Descripción general

Descripción

La filantina es un compuesto lignano que se encuentra principalmente en la especie vegetal Phyllanthus amarus y otras especies de Phyllanthus . Es conocida por sus diversas propiedades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios y hepatoprotectores . La filantina ha sido estudiada ampliamente por sus posibles aplicaciones terapéuticas, particularmente en los sistemas de medicina tradicional.

Métodos De Preparación

La filantina puede extraerse de las partes aéreas de las especies de Phyllanthus utilizando varios métodos. Algunas de las técnicas de extracción comunes incluyen:

Extracción con disolventes: Extracción directa con disolventes como metanol, hexano y diclorometano.

Digestión alcalina: Tratamiento del material vegetal con hidróxido de potasio al 30%, obteniendo un extracto purificado con un alto contenido de filantina.

Extracción asistida por microondas: Usando metanol al 80%, este método proporciona un mejor rendimiento y un mayor contenido de filantina.

Tratamiento enzimático: Se utilizan enzimas hidrolíticas como la celulasa y la proteasa para optimizar el rendimiento y el contenido de filantina.

Análisis De Reacciones Químicas

La filantina experimenta varias reacciones químicas, que incluyen:

Oxidación: La filantina puede oxidarse para formar diferentes derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: La reducción de la filantina se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La filantina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos. Los reactivos comunes incluyen halógenos y agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Phyllanthin exhibits a range of pharmacological activities, including hepatoprotective, immunosuppressive, anti-inflammatory, and anticancer effects. The following table summarizes key findings related to its applications:

Hepatoprotective Effects

A study on this compound's hepatoprotective effects demonstrated that it significantly reduced liver enzyme levels in animal models of liver injury induced by toxic substances. The compound was shown to enhance antioxidant defenses and mitigate oxidative stress in liver tissues.

Immunosuppressive Effects

Research investigating this compound's immunosuppressive properties revealed that it effectively inhibited the proliferation of T and B lymphocytes in mice models. The study indicated that this compound could serve as a candidate for developing immunosuppressive therapies, particularly for autoimmune diseases or transplant rejection scenarios .

Anti-inflammatory Mechanisms

In a model of high-fat diet-induced obesity, this compound supplementation resulted in decreased levels of pro-inflammatory cytokines and improved lipid profiles. The compound was associated with reduced adipose tissue inflammation and enhanced glucose metabolism, suggesting its utility in managing metabolic syndrome .

Anticancer Activity

This compound has shown promise in cancer research, particularly against leukemia cells. In vitro studies indicated that this compound inhibited the growth of MOLT-4 leukemic cells by inducing apoptosis through the activation of reactive oxygen species and modulation of key signaling pathways involved in cell survival .

Mecanismo De Acción

La filantina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La filantina aumenta los niveles de glutatión y otras enzimas antioxidantes, reduciendo el estrés oxidativo.

Efectos antiinflamatorios: Inhibe la actividad de las citocinas y enzimas proinflamatorias como la ciclooxigenasa-2 (COX-2) y el factor nuclear kappa B (NF-κB).

Acción hepatoprotectora: La filantina reduce la acumulación de triglicéridos en el hígado y mejora la función hepática al modular el metabolismo lipídico y reducir la inflamación.

Comparación Con Compuestos Similares

La filantina a menudo se compara con otros lignanos como la hipofilantina, la nirtetralina y la niranthina. Estos compuestos comparten propiedades farmacológicas similares pero difieren en sus estructuras químicas y actividades específicas . Por ejemplo:

Hipofilantina: Similar a la filantina, pero tiene una estructura ligeramente diferente, lo que lleva a variaciones en su actividad biológica.

Nirtetralina y Niranthina: Estos lignanos también exhiben propiedades antioxidantes y antiinflamatorias, pero pueden tener diferentes potencias y mecanismos de acción.

La singularidad de la filantina radica en su amplio espectro de actividades farmacológicas y su potencial para su uso en diversas aplicaciones terapéuticas.

Actividad Biológica

Phyllanthin, a lignan compound predominantly found in various species of the Phyllanthus genus, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily extracted from Phyllanthus amarus and Phyllanthus niruri. It is known for its antioxidant , anti-inflammatory , hepatoprotective , and anticancer properties. This compound plays a significant role in traditional medicine and is being investigated for its potential in modern therapeutic applications.

Pharmacological Activities

This compound exhibits a wide range of biological activities, as summarized in Table 1 below:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

| Anti-inflammatory | Inhibits inflammatory mediators and pathways, alleviating conditions like arthritis. |

| Hepatoprotective | Protects liver cells from damage due to toxins and diseases. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Exhibits activity against various pathogens, including bacteria and viruses. |

| Immunomodulatory | Modulates immune responses, enhancing or suppressing activity as needed. |

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the NF-κB pathway, which is crucial in the regulation of inflammatory responses .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

- Antioxidant Activity : this compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Case Studies

-

Hepatoprotective Effects :

A study demonstrated that this compound significantly reduced liver enzyme levels in rats exposed to hepatotoxic agents, suggesting its protective role against liver damage . -

Anticancer Properties :

In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was found to enhance the efficacy of doxorubicin (DOX), a common chemotherapeutic agent, by promoting apoptosis in resistant cancer cells . -

Antimicrobial Activity :

Research indicated that this compound-containing formulations exhibited significant antimicrobial activity against Staphylococcus aureus, highlighting its potential use in treating infections .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that this compound is well absorbed when administered orally, with peak plasma concentrations occurring within a few hours post-administration. However, its bioavailability can be affected by factors such as formulation and co-administration with other compounds .

Propiedades

IUPAC Name |

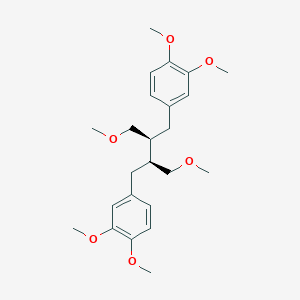

4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQGJQSLUYUBF-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319088 | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-88-9 | |

| Record name | Phyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.